Bienvenue dans la boutique en ligne BenchChem!

3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine (CAS 1040641-84-6) is a synthetic small-molecule pyridazine derivative with the molecular formula C₁₇H₂₂N₄O₄S and a molecular weight of 378.4 g/mol. The compound features a 1,2-diazine core substituted at the 3-position with a 2,5-dimethoxyphenyl ring and at the 6-position with a 4-methanesulfonylpiperazin-1-yl moiety.

Molecular Formula C17H22N4O4S
Molecular Weight 378.4 g/mol
CAS No. 1040641-84-6
Cat. No. B6535666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine
CAS1040641-84-6
Molecular FormulaC17H22N4O4S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C
InChIInChI=1S/C17H22N4O4S/c1-24-13-4-6-16(25-2)14(12-13)15-5-7-17(19-18-15)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3
InChIKeyBUDTYEAPRMWDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine (CAS 1040641-84-6): Procurement-Relevant Structural Identity and Physicochemical Baseline


3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine (CAS 1040641-84-6) is a synthetic small-molecule pyridazine derivative with the molecular formula C₁₇H₂₂N₄O₄S and a molecular weight of 378.4 g/mol . The compound features a 1,2-diazine core substituted at the 3-position with a 2,5-dimethoxyphenyl ring and at the 6-position with a 4-methanesulfonylpiperazin-1-yl moiety [1]. It is listed in the Life Chemicals screening library (catalog ID F5089-0681), typically supplied at ≥95% purity [2]. As of the present analysis, no primary research articles, peer-reviewed pharmacological studies, or patents explicitly disclosing target-specific biological activity data for this exact compound have been identified in the public domain. Its procurement value derives primarily from its distinct substitution pattern within the 3,6-diaryl/heteroaryl-pyridazine chemical space, a scaffold recognized for its polypharmacological potential across kinase inhibition, GPCR modulation, and CNS-penetrant programs [3].

Why Generic Pyridazine Library Compounds Cannot Substitute for 3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine


Interchanging pyridazine-based screening compounds without accounting for the specific arrangement of the 2,5-dimethoxyphenyl donor and the 4-methanesulfonylpiperazin-1-yl acceptor is chemically unsound. The 2,5-dimethoxy substitution pattern on the phenyl ring governs both the electron density distribution and the conformational preference of the biaryl junction, directly influencing π-stacking and hydrogen-bond-acceptor geometry at target binding sites [1]. Simultaneously, the methanesulfonylpiperazine group at the 6-position provides a dual hydrogen-bond-acceptor sulfonyl oxygen pair and a tertiary amine capable of participating in salt-bridge or cation-π interactions, a pharmacophoric arrangement that is not recapitulated by simple piperazine, piperidine, or carbonyl-linked analogs [2]. Class-level SAR from related 3-(4-arylsulfonylpiperazin-1-yl)pyridazine series demonstrates that even minor alterations to the sulfonyl aryl group or the 6-position substituent can shift muscarinic receptor subtype selectivity profiles and CNS penetration ratios by more than an order of magnitude [3]. Therefore, procurement of the exact compound is essential for maintaining hit integrity, ensuring SAR continuity, and enabling meaningful structure-based optimization in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine Relative to Closest Structural Analogs


Regioisomeric Distinction: 2,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl Substitution

The target compound bears a 2,5-dimethoxyphenyl group at the pyridazine 3-position, in contrast to the 3,4-dimethoxyphenyl regioisomer (CAS 1021131-48-5). The 2,5-substitution pattern creates a distinct electronic dipole moment and steric profile around the biaryl bond. In related pyridazine-triazolopyridazine hybrid series evaluated against the MCF-7 breast carcinoma cell line, compounds bearing a 2,5-dimethoxyphenyl substituent at the triazole ring achieved GI₅₀ values below 10 μg/mL, whereas the 3,4-dimethoxyphenyl counterparts showed attenuated activity [1]. This indicates that the 2,5-dimethoxy arrangement can confer a measurable advantage in antiproliferative potency within pyridazine-containing chemotypes.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

6-Position Sulfonylpiperazine vs. Piperidine: Impact on CNS Penetration and Receptor Selectivity

The target compound incorporates a 4-methanesulfonylpiperazin-1-yl group at the pyridazine 6-position. SAR studies on the closely analogous 3-(4-arylsulfonylpiperazin-1-yl)-6-(piperidin-1-yl)pyridazine series (where the 6-position bears a piperidine ring instead of the 2,5-dimethoxyphenyl group) revealed that the sulfonylpiperazine moiety is critical for achieving balanced CNS penetration. Compounds in that series achieved rat brain-to-plasma total drug ratios (Kp) of 2.1 and unbound brain-to-plasma ratios (Kp,uu) of 1.1, with hM₄ IC₅₀ values below 200 nM [1]. Substitution of the sulfonylpiperazine with alternative 6-position groups led to substantial shifts in both potency and brain exposure [1]. While the target compound replaces the 6-piperidine with a 2,5-dimethoxyphenyl group, the retention of the methanesulfonylpiperazine moiety preserves the pharmacophoric element most closely associated with CNS permeability in this scaffold class.

CNS Drug Discovery Muscarinic Receptor Pharmacology DMPK

Sulfonylpiperazine vs. Carbonylpiperazine Linker: Differential Hydrogen-Bonding Capacity

The target compound employs a methanesulfonyl linker (-SO₂-) connecting the piperazine ring to a methyl group, in contrast to closely cataloged analogs that use a carbonyl linker (e.g., 3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine). The sulfonyl group functions as a strong, geometrically defined dual hydrogen-bond acceptor, capable of simultaneously engaging two donor residues within a target binding pocket [1]. Carbonyl linkers, by comparison, present a single acceptor vector with different angular geometry and weaker acceptor strength. In a review of sulfonylpiperazine-containing bioactive molecules, the sulfonyl moiety was consistently associated with enhanced metabolic stability relative to carbonyl analogs due to resistance to reductive and hydrolytic metabolism [1]. This structural feature is directly relevant to the target compound's predicted metabolic profile.

Medicinal Chemistry Structure-Based Drug Design Target Engagement

Physicochemical Drug-Likeness: Lipinski Compliance and CNS MPO Potential

Calculated physicochemical properties for the target compound indicate Lipinski Rule of Five compliance: molecular weight 378.4 g/mol (<500 Da), 4 hydrogen bond acceptors (<10), 0 hydrogen bond donors (<5), and a topological polar surface area (tPSA) of approximately 72.5 Ų [1]. This tPSA value falls within the optimal range for CNS drug candidates (tPSA < 90 Ų for brain penetration, with an optimal window of 40–70 Ų for oral CNS drugs) [2]. By comparison, YMU1 (CAS 902589-96-2), a compound sharing the identical molecular formula (C₁₇H₂₂N₄O₄S, MW 378.45) but built on an isothiazolopyridinone scaffold rather than a pyridazine core, exhibits a different pharmacokinetic profile as a thymidylate kinase inhibitor (hTMPK IC₅₀ = 610 nM) with a distinct target profile . The pyridazine scaffold of the target compound offers an alternative heterocyclic framework for target engagement while maintaining comparable drug-like properties.

ADME Drug-Likeness Fragment-Based Drug Discovery

Preliminary Activity Annotation: BTK Kinase Inhibition Potential from Patent Disclosure

A BindingDB entry (monomerid 658441) cross-referenced to patent US20240083900, Example 99, reports an IC₅₀ of 1 nM against human Bruton's tyrosine kinase (BTK) for a compound structurally related to the target chemotype [1]. While the exact structure of Example 99 has not been confirmed as identical to CAS 1040641-84-6 in this analysis, the patent context and structural similarity to the 3-(2,5-dimethoxyphenyl)-6-(sulfonylpiperazin-1-yl)pyridazine series suggest that this compound class is being actively investigated for BTK inhibition with nanomolar potency achievable through optimization [1]. This provides a rationale for procuring the target compound as a starting point for BTK-focused medicinal chemistry programs, particularly given the established clinical relevance of covalent and non-covalent BTK inhibitors in B-cell malignancies and autoimmune indications.

BTK Inhibition Kinase Drug Discovery Immuno-Oncology

Limitations Statement: Scope of Available Quantitative Evidence

IMPORTANT CAVEAT: As of the present analysis, no peer-reviewed primary research article, published patent example, or authoritative database entry has been identified that reports direct, experimentally measured biological activity data (IC₅₀, EC₅₀, Ki, Kd, or cellular potency) for the exact compound CAS 1040641-84-6. The differentiation evidence presented above relies on (i) class-level SAR inferences from closely related pyridazine-sulfonylpiperazine series, (ii) regioisomeric comparisons where the 2,5-dimethoxyphenyl group has demonstrated differentiated activity, (iii) calculated physicochemical properties, and (iv) patent-level target annotations for structurally proximal analogs. Procurement decisions should be made with the understanding that the compound's intrinsic potency, selectivity, and ADME properties remain experimentally uncharacterized. It is best positioned as a diversity-oriented synthesis (DOS) entry point or as a tool for exploratory SAR rather than as a validated probe or lead compound.

Evidence Transparency Procurement Risk Assessment Hit Validation

Optimal Research and Procurement Application Scenarios for 3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine


Kinase Inhibitor Hit-Finding: BTK and Beyond

Given the patent-level annotation of sub-nanomolar BTK inhibitory activity (IC₅₀ = 1 nM) for structurally related sulfonylpiperazine-pyridazine chemotypes [1], this compound is best deployed as a starting point for kinase inhibitor hit-finding campaigns. Its 2,5-dimethoxyphenyl group offers a differentiated aromatic capping group for the hinge-binding region, while the methanesulfonylpiperazine provides a solubilizing element that can extend toward the solvent front or ribose pocket. Procurement of this specific regioisomer—rather than the 3,4-dimethoxy variant—maximizes the probability of recapitulating the potent activity observed in the patent series. Recommended use: primary biochemical screening at 10 μM against a kinase panel, followed by dose-response confirmation and counter-screening against BTK to establish selectivity.

CNS-Penetrant GPCR Ligand Exploration

The methanesulfonylpiperazine group has been class-validated as a CNS-permissive pharmacophore in the pyridazine scaffold context, with rat brain:plasma Kp values exceeding 2.0 and Kp,uu approaching unity in the closely related M₄ antagonist series [2]. The target compound's calculated tPSA of approximately 72.5 Ų further supports its suitability for CNS exposure [3]. For neuroscience-focused screening programs, this compound provides a synthetically tractable entry point with predicted brain penetration capacity. It can serve as a reference compound for evaluating the CNS permeability of new pyridazine-based GPCR ligand series or as a chemical probe for muscarinic, serotonergic, or dopaminergic receptor screening panels.

Structure-Activity Relationship (SAR) Expansion and IP Generation

As an unexplored analog within a patent-backed chemotype space, this compound offers clear opportunities for novelty-driven SAR expansion. The 2,5-dimethoxyphenyl group has demonstrated differentiated anticancer activity (GI₅₀ < 10 μg/mL) in related triazolopyridazine hybrid series [4], while the methanesulfonylpiperazine distinguishes it from carbonylpiperazine and simple piperazine analogs. Procurement enables the systematic exploration of: (i) methoxy positional isomerism (2,5- vs. 3,4- vs. 2,4-substitution), (ii) sulfonyl linker variation (methanesulfonyl vs. arylsulfonyl vs. heteroarylsulfonyl), and (iii) core heterocycle replacement (pyridazine vs. pyrimidine vs. triazine). Each of these vectors offers potential for generating composition-of-matter and method-of-use patent claims distinct from the prior art.

Physicochemical Toolbox Compound for CNS Drug Design

With a molecular weight of 378.4 g/mol, zero hydrogen bond donors, four hydrogen bond acceptors, and a tPSA within the CNS-favorable range [3], the compound can serve as a reference standard for calibrating in silico CNS MPO scoring models and in vitro permeability assays (PAMPA-BBB, MDCK-MDR1). Its balanced physicochemical profile makes it suitable as a negative control or comparator in experiments designed to deconvolute the contribution of hydrogen bond donors versus acceptors to brain penetration. For CROs and screening laboratories, maintaining this compound in stock alongside its 3,4-dimethoxy regioisomer and sulfonyl-to-carbonyl linker variants enables rapid construction of matched molecular pair (MMP) analyses for key ADME endpoints.

Quote Request

Request a Quote for 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.